molecular formula C45H69N11O15S2 B10855209 [Glu4]-Oxytocin (acetate)

[Glu4]-Oxytocin (acetate)

Cat. No.: B10855209
M. Wt: 1068.2 g/mol
InChI Key: CLGYCRRGUYKDRR-BXUJZNQYSA-N
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Preparation Methods

The synthesis of [Glu4]-Oxytocin (acetate) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for [Glu4]-Oxytocin (acetate) is Cys-Tyr-Ile-Glu-Asn-Cys-Pro-Leu-Gly-NH2, with a disulfide bridge between the first and sixth cysteine residues .

Reaction Conditions:

    Resin: The synthesis begins with the attachment of the first amino acid to a solid resin.

    Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The Fmoc (9-fluorenylmethoxycarbonyl) group is used for temporary protection of the amino group and is removed using piperidine.

    Cleavage: The final peptide is cleaved from the resin using trifluoroacetic acid (TFA).

Industrial Production: While the SPPS method is suitable for laboratory-scale synthesis, industrial production may involve large-scale peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

[Glu4]-Oxytocin (acetate) undergoes various chemical reactions, including:

    Oxidation: The disulfide bridge between the cysteine residues can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bridge can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amino acid residues can undergo substitution reactions, particularly at the side chains of tyrosine and glutamic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles or electrophiles depending on the target residue.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with altered side chains.

Scientific Research Applications

[Glu4]-Oxytocin (acetate) is widely used in scientific research due to its structural similarity to oxytocin. Its applications include:

Mechanism of Action

[Glu4]-Oxytocin (acetate) exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors (GPCRs). Upon binding, it activates intracellular signaling pathways, including the phosphoinositide pathway, leading to the release of calcium ions and subsequent cellular responses. These responses include muscle contraction, social bonding, and modulation of stress and anxiety .

Comparison with Similar Compounds

[Glu4]-Oxytocin (acetate) is unique due to the substitution of glutamic acid at the fourth position, which alters its conformation and receptor binding properties. Similar compounds include:

    Oxytocin: The parent compound with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2.

    [Gly4]-Oxytocin: A derivative with glycine at the fourth position.

    [Ala4]-Oxytocin: A derivative with alanine at the fourth position.

These derivatives differ in their receptor binding affinities and biological activities, making [Glu4]-Oxytocin (acetate) a valuable tool for comparative studies .

Properties

Molecular Formula

C45H69N11O15S2

Molecular Weight

1068.2 g/mol

IUPAC Name

acetic acid;3-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-4-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-10-yl]propanoic acid

InChI

InChI=1S/C43H65N11O13S2.C2H4O2/c1-5-22(4)35-42(66)48-26(12-13-34(58)59)38(62)50-29(17-32(45)56)39(63)52-30(20-69-68-19-25(44)36(60)49-28(40(64)53-35)16-23-8-10-24(55)11-9-23)43(67)54-14-6-7-31(54)41(65)51-27(15-21(2)3)37(61)47-18-33(46)57;1-2(3)4/h8-11,21-22,25-31,35,55H,5-7,12-20,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,61)(H,48,66)(H,49,60)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,58,59);1H3,(H,3,4)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1

InChI Key

CLGYCRRGUYKDRR-BXUJZNQYSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)O.CC(=O)O

Origin of Product

United States

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